molecular formula C20H20N4O2 B2471835 N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-13-6

N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2471835
CAS RN: 900003-13-6
M. Wt: 348.406
InChI Key: WBALAIRURKTZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including the chemical structure of interest, were evaluated for their antitubercular activity against various strains of mycobacteria. Among these compounds, certain derivatives exhibited significant in vitro efficacy, comparable to isoniazid, against Mycobacterium tuberculosis. Notably, halogenated derivatives displayed robust antitubercular activity, with minimal inhibitory concentrations (MIC) as low as 4μM. These findings underscore the potential of these derivatives for designing new antitubercular compounds, presenting an important basis for rational drug design in this field (Asif, 2014).

Role in Organic Synthesis and Drug Applications

The heterocyclic N-oxide motif, a component of the studied chemical structure, plays a crucial role in various domains, including organic synthesis, catalysis, and drug applications. This class of organic compounds demonstrates remarkable functionalities, especially in forming metal complexes, designing catalysts, and medicinal applications, where they exhibit anticancer, antibacterial, and anti-inflammatory activities. This versatility and biological importance render the heterocyclic N-oxide derivatives, like the compound , pivotal in advanced chemistry and drug development investigations (Li et al., 2019).

Synthesis and Applications of Pyrazine Derivatives

The synthesis and evaluation of pyrazine derivatives, including the structure of interest, have gained attention due to their diverse pharmacological properties. These derivatives are known for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer activities, among others. This diversity in biological activities, coupled with the recent patents and research in this area, suggests a promising future for the development of pyrazine-based pharmaceuticals (Ferreira & Kaiser, 2012).

properties

IUPAC Name

N-(2-methoxyphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-18-9-3-2-7-16(18)22-20(25)24-13-12-23-11-5-8-17(23)19(24)15-6-4-10-21-14-15/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBALAIRURKTZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.